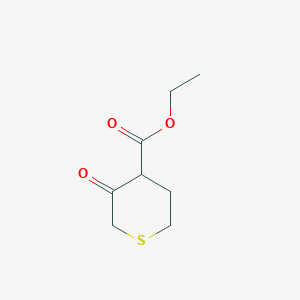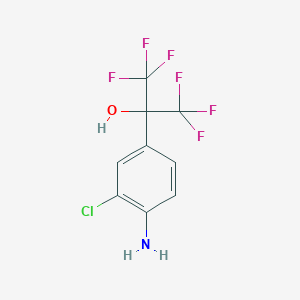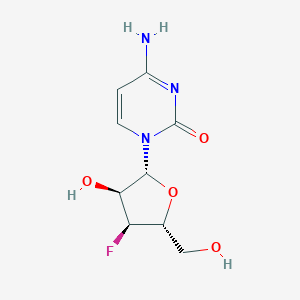
3'-Fluoro-3'-desoxicitidina
Descripción general
Descripción
3’-Fluoro-3’-deoxycytidine is a fluorinated compound with the molecular formula C9H12FN3O4 . It is also known by other names such as 3’-F-3’-Dc and 3’-F-3’-deoxy-cytidine . It has an average mass of 245.208 Da and a monoisotopic mass of 245.081177 Da .
Synthesis Analysis
The synthesis of 3’-Fluoro-3’-deoxycytidine involves enzymatic processes. The direct formation of the C-F bond by fluorinase is the most effective and promising method . A study on the chemoenzymatic synthesis of fluorinated compounds has shown that cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems are involved .
Molecular Structure Analysis
The molecular structure of 3’-Fluoro-3’-deoxycytidine consists of 4 defined stereocentres . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .
Physical And Chemical Properties Analysis
3’-Fluoro-3’-deoxycytidine has a density of 1.8±0.1 g/cm3, a boiling point of 500.1±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It has a molar refractivity of 51.7±0.5 cm3, a polar surface area of 108 Å2, and a molar volume of 134.1±7.0 cm3 .
Aplicaciones Científicas De Investigación
Propiedades Antivirales
Los nucleósidos fluorados como la 3'-Fluoro-3'-desoxicitidina tienen propiedades antivirales significativas . La inserción de un átomo de flúor altera los parámetros electrónicos y estéricos de estas moléculas, transformando sus propiedades lipofílicas, farmacodinámicas y farmacocinéticas . Esto los hace efectivos para combatir varias infecciones virales .
Actividad Anticancerígena
Los nucleósidos fluorados también se utilizan en terapias contra el cáncer . Se dirigen selectivamente a ciertas enzimas necesarias para la replicación de células cancerosas, convirtiéndolas en agentes quimioterapéuticos efectivos .
Tratamiento del VIH
Emtricitabina, un enantiómero sintético de 2′,3′-dideoxi-5-fluoro-3′-tiacicitidina (FTC), es uno de los fármacos más potentes para el tratamiento del virus de la inmunodeficiencia humana (VIH) . Ha sido licenciado bajo el nombre de Emtriva™ y, en combinación con tenofovir, conocido como Truvada™ .
Tratamiento de COVID-19
Los fármacos basados en nucleósidos han desempeñado un papel destacado en la cura y erradicación de la infección por COVID-19 . Estas moléculas han contribuido con una ayuda significativa para ayudar a superar la pandemia causada por el síndrome respiratorio agudo severo coronavirus-2 (SARS-CoV-2) .
Síntesis Enzimática de Compuestos Fluorados
Los compuestos fluorados se utilizan ampliamente en los campos de la imagenología molecular, los productos farmacéuticos y los materiales
Safety and Hazards
Direcciones Futuras
Fluorinated compounds, including 3’-Fluoro-3’-deoxycytidine, are gaining attention due to their wide applications in molecular imaging, pharmaceuticals, and materials . The enzymatic synthesis of these compounds, particularly the direct formation of the C-F bond by fluorinase, is a promising area of research . Future research may focus on understanding the significance of enzymatic methods for the synthesis of fluorinated compounds and finding or creating excellent fluoride synthase .
Mecanismo De Acción
Target of Action
3’-Fluoro-3’-deoxycytidine (FdCyd) is a DNA methylation inhibitor . Its primary targets are DNA methyltransferases , enzymes that add a methyl group to the DNA molecule, which can change the activity of a DNA segment without changing the sequence . When methylated, genes can be turned off, and this is a common way to inactivate tumor suppressor genes in cancer .
Mode of Action
FdCyd interacts with its targets by inhibiting their activity, which leads to the demethylation of DNA . This demethylation can reactivate tumor suppressor genes, thereby inhibiting the proliferation of cancer cells . Furthermore, FdCyd activates the DNA damage response pathway . This activation can lead to cell cycle arrest, particularly at the G2/M checkpoint, and upregulation of multiple cancer-related genes .
Biochemical Pathways
The key biochemical pathway affected by FdCyd is the DNA methylation pathway . By inhibiting DNA methyltransferases, FdCyd prevents the addition of a methyl group to the 5C site of the cytosine nucleoside . This action disrupts the normal methylation-demethylation dynamic that is often altered in carcinogenesis . The downstream effect is the reactivation of tumor suppressor genes, which can suppress tumorigenesis .
Pharmacokinetics
The pharmacokinetics of FdCyd involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that many cytidine analogues, like FdCyd, undergo rapid catabolism by cytidine deaminase
Result of Action
The result of FdCyd’s action at the molecular level is the demethylation of DNA and the reactivation of tumor suppressor genes . At the cellular level, this leads to the inhibition of cancer cell proliferation . FdCyd treatment can cause cell cycle arrest at the G2/M checkpoint and upregulate the expression of multiple cancer-related genes .
Action Environment
The action, efficacy, and stability of FdCyd can be influenced by various environmental factors. For instance, the presence of certain enzymes in the cellular environment can affect the metabolism of FdCyd . Additionally, the pH, temperature, and other conditions of the cellular environment can potentially impact the stability and activity of FdCyd
Propiedades
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOBNLOZXOHYOP-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154007 | |
| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123402-20-0 | |
| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123402200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)
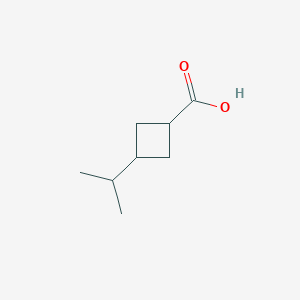

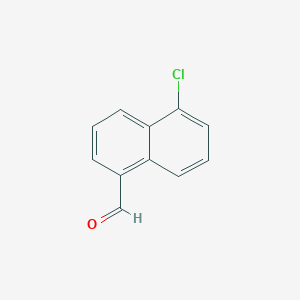

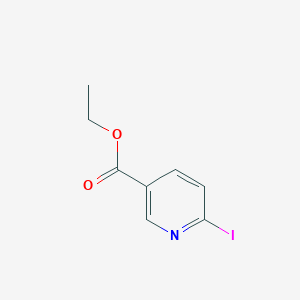


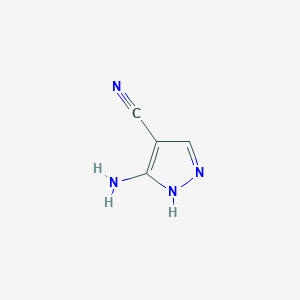
![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)

